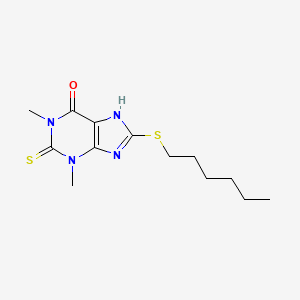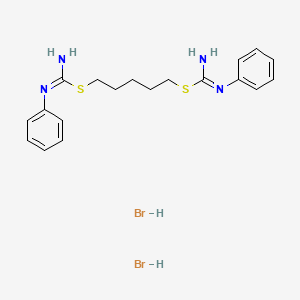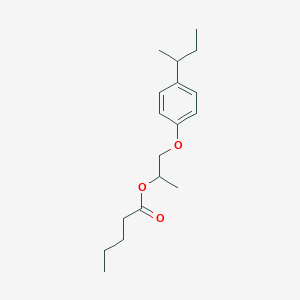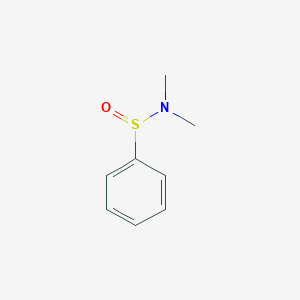
Benzenesulfinamide, N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfinamide, N,N-dimethyl- is an organic compound with the molecular formula C8H11NOS It is a derivative of benzenesulfinamide where the nitrogen atom is substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzenesulfinamide, N,N-dimethyl- can be synthesized through the reaction of benzenesulfinyl chloride with dimethylamine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the stability of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of benzenesulfinamide, N,N-dimethyl- involves large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Types of Reactions:
Oxidation: Benzenesulfinamide, N,N-dimethyl- can undergo oxidation reactions to form sulfonamides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonamides.
Reduction: Amines.
Substitution: Various substituted benzenesulfinamides.
Aplicaciones Científicas De Investigación
Benzenesulfinamide, N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfinamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzenesulfinamide, N,N-dimethyl- involves its interaction with specific molecular targets such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells.
Comparación Con Compuestos Similares
- Benzenesulfonamide
- N,N-dimethylbenzenesulfonamide
- Benzenesulfinamide
Comparison: Benzenesulfinamide, N,N-dimethyl- is unique due to the presence of the sulfinamide group and the dimethyl substitution on the nitrogen atom. This structural difference imparts distinct chemical and biological properties compared to its analogs. For example, while benzenesulfonamide is primarily used as an antibacterial agent, benzenesulfinamide, N,N-dimethyl- has shown potential in anticancer research due to its ability to inhibit specific enzymes.
Propiedades
Número CAS |
5539-54-8 |
|---|---|
Fórmula molecular |
C8H11NOS |
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
N,N-dimethylbenzenesulfinamide |
InChI |
InChI=1S/C8H11NOS/c1-9(2)11(10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
HLDBHWJNZHGZMV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


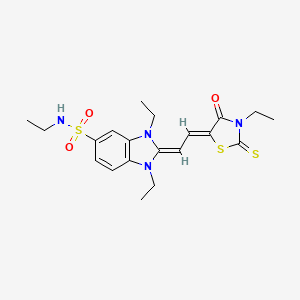
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
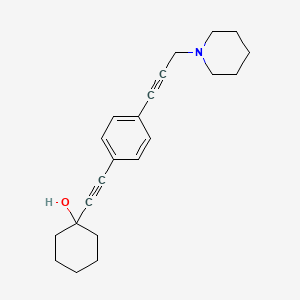
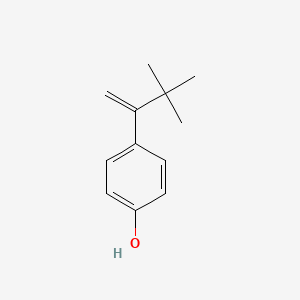
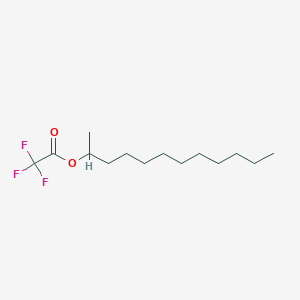
![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
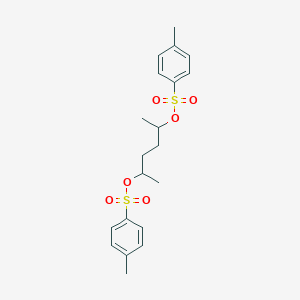
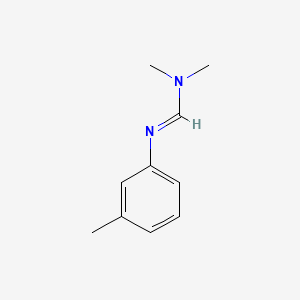
![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)
![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)
